molecular formula C7H15NO B1305834 5-(Dimethylamino)pentan-2-one CAS No. 43018-61-7

5-(Dimethylamino)pentan-2-one

Cat. No. B1305834
CAS RN: 43018-61-7
M. Wt: 129.2 g/mol
InChI Key: HCRLXYVAWDRFBV-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentan-2-one is a chemical compound with the empirical formula C7H15NO . It is a solid substance and its molecular weight is 129.20 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(CCCN(C)C)=O . The InChI key for this compound is HCRLXYVAWDRFBV-UHFFFAOYSA-N .

Scientific Research Applications

Solid-State Photochemistry

5-(Dimethylamino)pentan-2-one has been involved in research exploring the photochemical properties of certain organic compounds. For instance, in a study on alpha-thiophenyl-substituted ketones, researchers discovered unexpected photocycloaddition reactions in both solution and crystalline solid state, rather than the anticipated photodecarbonylation, demonstrating the compound's utility in studying complex photochemical processes (Resendiz et al., 2008).

Synthesis of Alkylaminoalkylnaphthalenic Analgesics

The compound has been identified as a key intermediate in the synthesis of alkylaminoalkylnaphthalenic analgesics. A study focused on resolving this compound with l- and d-dibenzoyltartaric acids, further investigating its behavior in solution through NMR spectroscopy, polarimetry, and chiral gas-chromatographic analysis (Collina et al., 1999).

Insect Hydrocarbon Component Synthesis

Research has been conducted on developing general routes to synthesize 1,5-dimethylalkanes, components of insect hydrocarbons, using related compounds as starting materials. These methodologies highlight the compound's significance in facilitating the synthesis of biologically relevant hydrocarbons (Sonnet, 1976).

Mechanism of Action

Target of Action

5-(Dimethylamino)pentan-2-one, also known as Dipentylone or N,N-Dimethylpentylone, is a substituted cathinone derivative . The primary targets of this compound are the dopamine, serotonin, and norepinephrine transporters in the central nervous system . These transporters play a crucial role in regulating neurotransmitter concentrations, which are essential for normal brain function .

Mode of Action

Dipentylone acts by increasing the concentrations of dopamine, serotonin, and norepinephrine in the central nervous system . It achieves this by interacting with their respective transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action .

Biochemical Pathways

It is known that the compound affects the dopaminergic, serotonergic, and noradrenergic systems, which are involved in various physiological functions, including mood regulation, reward processing, and the stress response .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed in the body following ingestion . The compound’s bioavailability, half-life, and elimination routes remain to be determined.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dipentylone. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors, including a person’s genetic makeup, overall health status, and the presence of other substances in the body, can influence the compound’s effects .

Safety and Hazards

5-(Dimethylamino)pentan-2-one is classified as having acute toxicity, both orally and dermally. It can cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

5-(Dimethylamino)pentan-2-one plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine . The compound acts as a substrate for these enzymes, leading to alterations in neurotransmitter levels and subsequent effects on neuronal signaling. Additionally, this compound binds to transport proteins such as dopamine and serotonin transporters, inhibiting their reuptake and increasing the concentration of these neurotransmitters in the synaptic cleft .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine, serotonin, and norepinephrine, leading to increased neuronal excitability and synaptic transmission . This compound also influences cell signaling pathways, including the activation of protein kinase A and protein kinase C, which are involved in regulating cellular responses to neurotransmitters . Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as cAMP response element-binding protein (CREB), resulting in changes in the expression of genes involved in neurotransmitter synthesis and signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with neurotransmitter transporters and enzymes. By binding to dopamine, serotonin, and norepinephrine transporters, it inhibits their reuptake, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged activation of postsynaptic receptors and enhanced neurotransmitter signaling. Additionally, this compound acts as a substrate for monoamine oxidase and catechol-O-methyltransferase, leading to the production of metabolites that further modulate neurotransmitter levels . These interactions contribute to the compound’s stimulant effects and its impact on neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to acute increases in neurotransmitter levels and neuronal excitability, while prolonged exposure may result in adaptive changes in receptor sensitivity and neurotransmitter synthesis . These temporal effects highlight the importance of considering exposure duration in experimental studies involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild stimulant effects, characterized by increased locomotor activity and enhanced cognitive function . Higher doses can lead to more pronounced effects, including hyperactivity, agitation, and stereotypic behaviors . Toxic or adverse effects, such as seizures and neurotoxicity, have been observed at very high doses . These findings underscore the importance of dose-dependent studies to determine the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I metabolism, primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The involvement of specific enzymes and cofactors in these metabolic pathways highlights the complexity of this compound’s biotransformation and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It interacts with transporters and binding proteins, such as dopamine and serotonin transporters, to facilitate its uptake and distribution within neuronal cells . Additionally, this compound can accumulate in specific tissues, such as the brain and liver, where it may exert prolonged effects . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. The compound can localize to specific subcellular compartments, such as synaptic vesicles and mitochondria, where it may influence neurotransmitter release and energy metabolism . Targeting signals and post-translational modifications may direct this compound to these compartments, affecting its interactions with biomolecules and its overall activity . Investigating the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

5-(dimethylamino)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)5-4-6-8(2)3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRLXYVAWDRFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379793
Record name 5-(dimethylamino)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43018-61-7
Record name 5-(dimethylamino)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Dimethylamino-pentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 21.77 gm (180.5 mMol) 5-chloro-2-pentanone, 13.40 gm (164.3 mMol) dimethylamine hydrochloride and 50.0 gm (361.8 mMol) potassium carbonate in 150 mL acetonitrile was stirred at room temperature for 2 days and then at reflux for 2 hours. The reaction mixture was then cooled to room temperature and partitioned between water and dichloromethane. The phases were separated and the aqueous phase again extracted with dichloromethane. All organic phases were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with dichloromethane containing 10% methanol and 1% ammonium hydroxide. Fractions shown to contain product were combined and concentrated under reduced pressure. The desired product was then isolated by distillation.
Quantity
21.77 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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